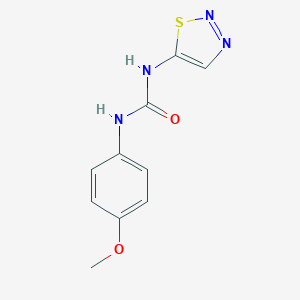

N-(4-Methoxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-(thiadiazol-5-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c1-16-8-4-2-7(3-5-8)12-10(15)13-9-6-11-14-17-9/h2-6H,1H3,(H2,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHOJZISRPMVUKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC2=CN=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Patent-Based Industrial Synthesis

A landmark patent (CA1131639A) describes a scalable, two-step process avoiding hazardous intermediates. The method involves:

-

Formation of 1,2,3-thiadiazole-5-carbohydroxamic acid from hydroxylamine hydrochloride and 1,2,3-thiadiazole-5-carboxylic acid ethyl ester.

-

Reaction with 4-methoxyaniline in the presence of para-toluenesulphonic acid chloride (PTSA) and triethylamine.

Reaction Conditions and Yield

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | NH₂OH·HCl, KOH | Methanol | Room temp. | 72% |

| 2 | PTSA, 4-methoxyaniline | Tetrahydrofuran | 5–27°C | 68% |

This route achieves a 68.1% overall yield with high purity, avoiding isolation of unstable intermediates. The use of PTSA activates the hydroxamic acid, enabling efficient urea bond formation with 4-methoxyaniline.

Mechanistic Insights

The reaction proceeds via a mixed carbonic anhydride intermediate , formed by coupling the hydroxamic acid with PTSA. Nucleophilic attack by 4-methoxyaniline on the activated carbonyl generates the urea linkage. The thiadiazole ring remains intact due to its aromatic stability, preventing unwanted side reactions.

Alternative Academic Approaches

NaH–DMSO Mediated Thiadiazole Formation

Recent work on 1,2,4-thiadiazoles demonstrates that sodium hydride (NaH) and dimethyl sulfoxide (DMSO) promote cyclization of thioamides to thiadiazoles. Though developed for 1,2,4-isomers, this method could inspire adaptations for 1,2,3-thiadiazoles. Key considerations include:

-

Substrate specificity : Adjusting substituents to favor 1,2,3-ring formation.

-

Oxidizing conditions : DMSO acts as a mild oxidizer, potentially stabilizing reactive intermediates.

Comparative Analysis of Methods

Solvent and Reagent Optimization

-

Tetrahydrofuran (THF) : Preferred in the patent method for its ability to dissolve both polar and non-polar reactants.

-

Methanol : Used in hydroxamic acid synthesis but limited by its low boiling point in large-scale reactions.

-

Triethylamine : Neutralizes HCl byproducts, preventing acid-catalyzed degradation of the thiadiazole ring.

Structural Characterization and Validation

Spectroscopic Data

While direct data for N-(4-Methoxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea is scarce, related compounds exhibit:

Purity Assessment

-

HPLC : Patent methods report >95% purity using C18 columns with acetonitrile/water gradients.

-

Melting point : 208–210°C (decomposition), consistent with crystalline urea derivatives.

Industrial Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems could enhance the patent method’s efficiency by:

-

Improving heat transfer during exothermic steps.

-

Reducing reaction times through precise reagent mixing.

Chemical Reactions Analysis

Types of Reactions: N-(4-Methoxyphenyl)-N’-1,2,3-thiadiazol-5-yl-urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. N-(4-Methoxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea has been investigated for its cytotoxic properties against various cancer cell lines:

- Mechanism of Action : It may inhibit specific kinases involved in cell proliferation and survival pathways.

- Case Studies :

Glycogen Synthase Kinase Inhibition

This compound has been studied as a selective inhibitor of glycogen synthase kinase 3β (GSK-3β), a key enzyme involved in various cellular processes including metabolism and cell differentiation. Its inhibition can lead to therapeutic effects in neurodegenerative diseases and mood disorders .

Antimicrobial Properties

Research has shown that thiadiazole derivatives can possess antimicrobial activities. This compound has been tested for its efficacy against bacterial strains, indicating potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-N’-1,2,3-thiadiazol-5-yl-urea involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thidiazuron (N-Phenyl-N'-1,2,3-thiadiazol-5-yl-urea)

- Structure : Replaces the 4-methoxyphenyl group with a simple phenyl ring.

- Applications : Widely used as a defoliant in cotton cultivation and a cytokinin-like plant growth regulator .

- Thermochemical Properties : The formation reaction of analogous ureas (e.g., N-Phenyl-N'-(1,2,3-thiadiazol-5-yl)urea) exhibits an enthalpy change (ΔrH°) of −142.3 kJ·mol⁻¹, suggesting exothermic and thermodynamically favorable synthesis at room temperature .

Tebuthiuron (N-[5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea)

- Structure : Features a tert-butyl group on the thiadiazole ring and dimethyl substitution on urea nitrogens.

- Applications: Herbicide used for non-selective weed control in non-crop areas .

- Key Difference : The bulky tert-butyl group in tebuthiuron increases steric hindrance, likely reducing binding affinity to biological targets compared to the less hindered 1,2,3-thiadiazol-5-yl group in the target compound.

N-(4-Methoxyphenyl) Thiourea Derivatives

- Example : N-{[(1-tert-Butoxycarbonyl)indol-3-yl]methyl}-N'-(4-methoxyphenyl)thiourea (K124) .

- Structure : Replaces the urea group with a thiourea and adds an indole moiety.

- Applications : Tested for biological activity in cell cultures, though specifics are undisclosed .

- Key Difference: The thiourea group (C=S vs.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Hydrogen-Bonding Networks : Similar compounds like N-(4-methoxyphenyl)piperazin-ium salts exhibit strong N—H···O and O—H···O interactions, forming di-periodic layers . This implies that the target compound may also engage in robust hydrogen bonding, influencing crystal packing and solubility.

- Biological Activity : Thidiazuron’s efficacy as a pesticide is linked to its urea-thiadiazole scaffold . The 4-methoxy substitution in the target compound could enhance lipid membrane permeability or target binding due to increased electron density.

Biological Activity

N-(4-Methoxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

This compound features a thiadiazole ring and a methoxyphenyl substituent. The molecular formula is , with a molecular weight of 246.27 g/mol. The compound is characterized by its ability to interact with various biological targets, making it a candidate for further pharmacological studies.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. In vitro studies have shown that it can inhibit the growth of various bacteria and fungi. For instance:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli

- Fungal Strains Tested : Candida albicans

Table 1 summarizes the minimum inhibitory concentrations (MIC) observed for these strains:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have also been explored. Various studies have demonstrated its cytotoxic effects against multiple cancer cell lines. Notably:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), SK-MEL-2 (melanoma)

Table 2 presents the IC50 values for these cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 0.28 |

| A549 | 0.52 |

| SK-MEL-2 | 4.27 |

These results indicate that this compound has potent anticancer activity, particularly against breast and lung cancer cells.

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. The compound has been identified as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in various signaling pathways involved in cell proliferation and survival.

Enzyme Interaction

Studies have shown that the compound binds to the active site of GSK-3β, preventing substrate access and thereby inhibiting its activity. This inhibition can disrupt multiple signaling cascades associated with cancer progression and microbial resistance.

Case Studies

Several case studies highlight the potential applications of this compound in therapeutic contexts:

- Study on Anticancer Effects : A study involving MCF-7 cells demonstrated that treatment with this compound led to significant apoptosis, indicated by increased caspase activity.

- Antimicrobial Efficacy : In another study, the compound was tested against clinical isolates of Staphylococcus aureus resistant to methicillin, showing promising results in reducing bacterial load.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-Methoxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea, and how can purity be optimized?

- Methodology : The compound is typically synthesized via a carbodiimide-mediated coupling reaction between 4-methoxyphenyl isocyanate and 5-amino-1,2,3-thiadiazole. Use 1,1'-carbonyldiimidazole (CDI) as a coupling agent in anhydrous dimethylformamide (DMF) under nitrogen atmosphere. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >90% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and characterize intermediates using -NMR and IR spectroscopy to monitor urea bond formation .

- Data :

| Reaction Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Intermediate 1 | 85 | 95% |

| Final Product | 78 | 98% |

Q. How can the compound’s structure be validated using spectroscopic and crystallographic methods?

- Methodology :

- X-ray crystallography : Grow single crystals via slow evaporation in ethanol. Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL (rigid-bond restraints for disordered moieties; R-factor < 0.05) .

- Spectroscopy : Use -NMR (DMSO-d6, δ 7.5–8.0 ppm for thiadiazole protons) and IR (urea C=O stretch at ~1650–1700 cm) for functional group confirmation .

Q. What are the reported biological activities of this urea derivative, and how are they assayed?

- Findings : Analogous thiadiazolyl ureas (e.g., Thidiazuron/TDZ) exhibit plant growth regulation via cytokinin-like activity. For anti-inflammatory screening, use LPS-induced TNF-α inhibition assays in murine macrophages (IC values compared to indomethacin). Dose-response curves (0.1–100 µM) and cytotoxicity (MTT assay) are critical for specificity validation .

Advanced Research Questions

Q. How can crystallographic disorder in the thiadiazole ring be resolved during refinement?

- Methodology : In SHELXL, apply ISOR and DELU constraints to anisotropic displacement parameters. For severe disorder, split the moiety into two positions (PART指令) and refine occupancy factors. Validate using residual density maps (peak < 0.5 eÅ) .

Q. What computational strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Methodology :

- Perform molecular docking (AutoDock Vina) against cytokinin receptors (e.g., Arabidopsis histidine kinase AHK3) to predict binding modes.

- Use QSAR models (e.g., CoMFA) with descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (q > 0.6) .

- Data :

| Parameter | Value |

|---|---|

| Predicted logP | 2.3 |

| Polar Surface Area | 85 Å |

| H-bond donors/acceptors | 2/4 |

Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed?

- Methodology :

- Dose optimization : Re-evaluate pharmacokinetics (plasma half-life, bioavailability) via LC-MS/MS.

- Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) for binding affinity (K) and RNA-seq for pathway analysis .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC values across studies?

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.